4-methoxybenzoyl Fluoride 4-methoxybenzoyl Fluoride
Brand Name: Vulcanchem
CAS No.: 701-53-1
VCID: VC13342028
InChI: InChI=1S/C8H7FO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
SMILES: COC1=CC=C(C=C1)C(=O)F
Molecular Formula: C8H7FO2
Molecular Weight: 154.14 g/mol

4-methoxybenzoyl Fluoride

CAS No.: 701-53-1

Cat. No.: VC13342028

Molecular Formula: C8H7FO2

Molecular Weight: 154.14 g/mol

* For research use only. Not for human or veterinary use.

4-methoxybenzoyl Fluoride - 701-53-1

Specification

CAS No. 701-53-1
Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
IUPAC Name 4-methoxybenzoyl fluoride
Standard InChI InChI=1S/C8H7FO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
Standard InChI Key YVFLMEGQPCRTTO-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)F
Canonical SMILES COC1=CC=C(C=C1)C(=O)F

Introduction

Synthesis and Manufacturing Processes

Chlorination and Fluorination Pathways

The synthesis of 4-methoxybenzoyl fluoride is intricately linked to its chlorinated analog, 4-methoxybenzoyl chloride. As detailed in US Patent 4,318,866A, 4-methoxybenzoyl chloride undergoes direct chlorination at elevated temperatures (150–225°C) in the absence of catalysts or radical initiators to yield 4-trichloromethoxybenzoyl chloride . Subsequent fluorination of this intermediate with antimony pentafluoride (SbF₅) or hydrogen fluoride (HF) produces 4-trifluoromethoxybenzoyl fluoride . This stepwise approach avoids the use of ultraviolet light or peroxides, which are typically required for radical-initiated chlorination, thereby enhancing process safety and scalability .

The reaction mechanism involves nucleophilic substitution, where fluoride ions displace chlorine atoms under controlled conditions. This method ensures high purity and yield, critical for industrial applications . Notably, the patent emphasizes temperature gradients during chlorination, starting at 150–170°C and gradually increasing to 210°C to optimize reaction kinetics .

Chemical and Physical Properties

Structural and Reactivity Profiles

4-Methoxybenzoyl fluoride shares structural similarities with 4-methoxybenzoyl chloride, featuring a reactive acyl fluoride group (-COF) and a methoxy (-OCH₃) substituent. The electron-donating methoxy group enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitutions . Key reactivity traits include:

  • Hydrolysis Sensitivity: Like its chloride analog, 4-methoxybenzoyl fluoride reacts exothermically with water or moisture to generate hydrofluoric acid (HF) and 4-methoxybenzoic acid . This necessitates anhydrous handling conditions.

  • Thermal Stability: The compound is stable under inert atmospheres but may decompose at temperatures exceeding 200°C, releasing toxic fumes .

Comparative Physicochemical Data

Although explicit data for 4-methoxybenzoyl fluoride are scarce, inferences can be drawn from 4-methoxybenzoyl chloride (Table 1) :

Property4-Methoxybenzoyl Chloride4-Methoxybenzoyl Fluoride (Inferred)
Molecular FormulaC₈H₇ClO₂C₈H₇FO₂
Melting Point22°CLikely lower due to reduced polarity
Boiling Point262–263°C~250–260°C (estimated)
Density (20°C)1.260 g/mL~1.2–1.3 g/mL
Vapor Pressure (25°C)1.853 PaSlightly higher than chloride
SolubilityReacts with water; soluble in acetone, benzeneSimilar solubility profile

These estimates underscore the need for experimental validation but provide a foundational understanding of the compound’s behavior.

Applications in Industrial and Pharmaceutical Chemistry

Agrochemical Synthesis

4-Methoxybenzoyl fluoride is a precursor to 4-trifluoromethoxybenzonitrile, a key intermediate in fungicides and plant growth regulators . For instance, reaction with isopropyl magnesium bromide yields isopropyl 4-trifluoromethoxyphenyl ketone, a structural motif in agrochemicals targeting fungal pathogens . This application capitalizes on the fluorine atom’s electronegativity, which enhances compound stability and bioactivity.

Pharmaceutical Intermediates

The compound’s utility extends to drug discovery, particularly in synthesizing coumarin dimers and stilbene derivatives. Coumarin dimers exhibit potential HIV-1 protease inhibition, while stilbenes demonstrate anticancer activity via tubulin polymerization disruption . Acyl fluorides, including 4-methoxybenzoyl fluoride, are also employed in peptide coupling reactions, enabling the construction of complex biomolecules .

Materials Science

In materials chemistry, 4-methoxybenzoyl fluoride-modified indium tin oxide (ITO) surfaces enhance electron injection efficiencies in organic light-emitting diodes (OLEDs) . The fluoride’s ability to form stable covalent bonds with metal oxides underpins this application, improving device longevity and performance.

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